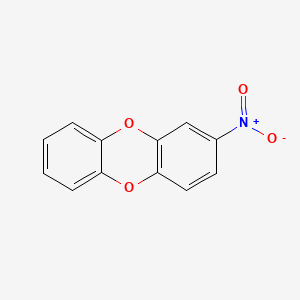

2-Nitrodibenzo-p-dioxin

描述

Structure

3D Structure

属性

CAS 编号 |

38178-41-5 |

|---|---|

分子式 |

C12H7NO4 |

分子量 |

229.19 g/mol |

IUPAC 名称 |

2-nitrodibenzo-p-dioxin |

InChI |

InChI=1S/C12H7NO4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7H |

InChI 键 |

PBIXRFKWYPNCAB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

规范 SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

同义词 |

2-nitro-dibenzo-p-dioxin 2-nitrodibenzo-4-dioxin 2-nitrodibenzo-p-dioxin |

产品来源 |

United States |

Environmental Occurrence and Distribution of 2 Nitrodibenzo P Dioxin

Global and Regional Distribution Patterns in Environmental Media

Dioxins as a chemical family are persistent organic pollutants (POPs) found globally in the environment. rdd.edu.iq Their chemical stability and lipophilic (fat-soluble) nature cause them to resist degradation and accumulate in the food chain. rdd.edu.iq Consequently, polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) have been detected in soil, sediment, water, and biota across the globe. pjoes.comnih.gov

While extensive monitoring data exists for chlorinated dioxins, specific regional and global distribution patterns for 2-Nitrodibenzo-p-dioxin are not widely documented in scientific literature. However, the principles of atmospheric transport that govern other dioxins are applicable. osti.gov Emitted from various sources, these compounds undergo long-range atmospheric transport, leading to their deposition in regions far from their origin, including remote areas like the Arctic. nih.gov Studies in Northern China have monitored the atmospheric deposition of PCDD/Fs, highlighting the importance of this pathway for environmental distribution. semanticscholar.org For instance, a study in the Kanto region of Japan found annual average PCDD/PCDF deposition fluxes ranging from 450 to 1300 ng/m²/yr. nih.gov Deeper sediments, predating significant industrial activity, have been found to be dominated by octachlorodibenzo-p-dioxin, likely derived from natural sources like bushfires and volcanoes. nih.gov This suggests that while anthropogenic activities have altered the distribution patterns of dioxins, a natural background level exists.

Detection in Environmental Matrices (e.g., Air, Soil, Sediment, Water, Biota)

Dioxins and related compounds are ubiquitously detected in all major environmental compartments. Due to their hydrophobic nature, they bind strongly to particulate matter and organic carbon, leading to accumulation in soils and sediments, which act as environmental reservoirs. pjoes.commdpi.com From these reservoirs, they can enter the food web.

While this compound has been successfully synthesized for laboratory studies, including for mutagenicity and photochemical reaction analysis, its detection in environmental samples is not commonly reported in monitoring programs, which have historically focused on the more well-known chlorinated congeners. cdnsciencepub.comnih.gov However, advanced analytical methods with low detection limits, such as high-resolution gas chromatography/mass spectrometry, are capable of measuring dioxin congeners at the picogram (pg) and femtogram (fg) levels, making the detection of nitrated forms technically feasible. nih.govwho.int

The following table summarizes findings on the concentrations of general polychlorinated dioxins and furans (PCDD/Fs) in various environmental matrices to provide context for typical contamination levels.

| Environmental Matrix | Region/Study Area | Concentration Range (as I-TEQ or total) | Reference |

|---|---|---|---|

| Soil | China (national baseline) | 0.0015 to 32 ng I-TEQ/kg | mdpi.com |

| Soil | Korea (industrial and other areas) | 0.2 to 3720 pg I-TEQ/g (dry weight) | nih.gov |

| Soil | United States (urban areas) | Up to 186 ng/kg (TEQ) | mdpi.com |

| Soil | Africa | 0.34 to 20 ng/kg (TEQ) | mdpi.com |

| Sediment | Liangshui River, Beijing | 3.5 to 3019 pg/g (dry weight) | mdpi.com |

| Sediment | Ethiopian Rift Valley Lakes | 63.17 to 270.39 pg/g (dry weight) | pjoes.com |

| Sediment | Sydney Harbor, Australia | Up to 5200 pg/g (dry weight) | nih.gov |

| Atmospheric Deposition | Northern China | 308 to 2230 pg WHO-TEQ/m²/month (dry) | semanticscholar.org |

| Atmospheric Deposition | Kanto Region, Japan | 5.7 to 17 ng-TEQ/m²/year | nih.gov |

| Biota (Lake Trout) | Lake Michigan, USA | BSAFs for PCDD/Fs from <0.001 to 0.32 | nih.gov |

| Biota (Polychaete) | Venice Lagoon, Italy | 33 to 300 pg/g (dry weight) | frontiersin.org |

BSAF: Biota-Sediment Accumulation Factor. I-TEQ: International Toxic Equivalents.

Source Apportionment Studies for Nitrated Dioxins

Source apportionment for dioxins typically uses receptor models like Positive Matrix Factorization (PMF) to identify contributing sources based on congener profiles. nih.govnih.gov While these studies have extensively characterized sources for chlorinated dioxins, specific apportionment for nitrated dioxins is a developing area of research. researchgate.net

The primary sources of dioxins in the environment are anthropogenic. nih.gov They are not produced intentionally but are formed as unintentional byproducts of industrial and combustion processes. env.go.jpenv.go.jp

Incineration: The incineration of municipal solid waste, medical waste, and industrial waste is a major source of dioxin emissions. nih.govnih.govukwin.org.uk Dioxins are formed when organic matter is burned in the presence of chlorine, particularly in the temperature range of 450-750°F, a range often found in air pollution control devices. nih.gov While this is a well-established source for PCDD/Fs, the presence of nitrogen sources in the waste stream could potentially lead to the formation of nitrated dioxins as well.

Metallurgical Industries: High-temperature processes in the metal industry, such as iron ore sintering and secondary steel, copper, and aluminum smelting, are significant emitters of dioxins. nih.govnih.gov

Chemical Manufacturing: The production of certain chlorinated chemicals, such as chlorophenols and phenoxy herbicides, has historically been a source of dioxin contamination. nih.govwikipedia.org Dioxins can be formed as impurities during the synthesis process. researchgate.net The synthesis of nitroaromatic compounds could likewise present pathways for the formation of nitrated dioxin impurities.

Natural combustion processes are also a source of dioxins, though generally considered to be smaller contributors than anthropogenic sources on a global scale. nih.govresearchgate.net Forest fires, peat fires, and volcanic eruptions release dioxins into the atmosphere, contributing to the global background levels of these compounds. rdd.edu.iqresearchgate.netmytapscore.com Deeper sediment layers, predating industrialization, show dioxin profiles dominated by congeners associated with natural combustion. nih.gov

In addition to primary emissions, there is potential for the secondary formation of nitrated dioxins in the environment. This can occur through the chemical transformation of precursor compounds already present in environmental reservoirs. Studies have investigated the atmospheric lifetimes of dioxin-like compounds with respect to reactions with nitrate, suggesting such atmospheric transformations are possible. nih.gov

Environmental Fate and Transport of 2 Nitrodibenzo P Dioxin

Inter-Compartmental Transport and Partitioning

The movement and distribution of 2-Nitrodibenzo-p-dioxin in the environment are governed by its physical and chemical properties, which are characteristic of dioxin-like compounds. These compounds are known to be hydrophobic, lipophilic, and stable, allowing them to persist and move between air, water, soil, and biota. taylorfrancis.com

Volatilization is the process by which a substance moves from land or water into the air as a vapor. epa.gov Factors influencing this process include the compound's vapor pressure, soil properties, and meteorological conditions. epa.gov Once in the atmosphere, dioxins, which are considered persistent organic pollutants (POPs), can undergo long-range transport. taylorfrancis.com A significant portion of dioxins released into the environment are deposited into the air. taylorfrancis.com

More than 70% of dioxins in the atmosphere are attached to solid-phase atmospheric particulates, such as PM2.5. aaqr.orgmdpi.com This association allows them to be transported over long distances. aaqr.org Model simulations of PCDD/F atmospheric fate show that for sources with tall stacks, typically less than 10% of emissions are deposited locally (within 100 km), with the majority transported further. nih.gov Even for sources closer to the ground, the majority of their emissions tend to be transported beyond 100 km. nih.gov This long-range transport can lead to the contamination of remote locations, which act as sinks for POPs due to global distillation and low-temperature condensation. taylorfrancis.com The ratio of different dioxin congeners can indicate the influence of long-range transport. mdpi.com

Dioxins, being highly lipophilic and hydrophobic, have a strong tendency to adsorb to soil and sediment particles, particularly those with high organic carbon content. taylorfrancis.comnih.gov This partitioning behavior is quantified by the organic-carbon partition coefficient (Koc), where a higher value indicates a greater likelihood of binding to solids. ca.gov For 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a representative dioxin, the log Koc value is high, indicating strong adsorption. nih.gov

This strong adsorption to soil particles limits the leaching of dioxins into groundwater, unless a carrier is present. nih.gov However, it also means that soils and sediments act as major reservoirs for these compounds. nih.gov The bioavailability of soil-adsorbed dioxins can be significantly lower than that of the free compound. nih.gov Studies have shown that the extractability of TCDD from soil correlates with its bioavailability, suggesting that the soil matrix plays a crucial role in sequestration. nih.gov Dioxin-like chemicals also tend to partition strongly to black carbon in sediment, which can further reduce their partitioning into water and uptake by aquatic organisms. nih.gov

Table 1: Physicochemical Properties and Partition Coefficients for TCDD This table presents data for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a representative compound for the dioxin family.

| Property | Symbol | Mean Value |

|---|---|---|

| Molecular Weight ( g/mol ) | MW | 322 |

| Organic-Carbon Partition Coefficient | Koc | 5.4 x 10⁶ |

| Bioconcentration Factor in Fish (L/kg) | BCF | 5.4 x 10⁴ |

Source: Adapted from a report on intermedia transfer factors for TCDD. ca.gov

Bioaccumulation is the process where a substance builds up in an individual organism, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. cimi.org Dioxins, as persistent organic pollutants (POPs), are known to bioaccumulate in the fatty tissues of living organisms due to their lipophilic nature. cimi.orgontosight.aiepa.gov

The process begins at the base of the food web, for example, with phytoplankton absorbing the compounds from the water. cimi.org These are then consumed by zooplankton, and the concentration increases at each trophic level. cimi.org Studies on aquatic ecosystems have demonstrated significant bioaccumulation of dioxins. Field bioaccumulation factors (BAFs) for TCDD in various fish species have been found to be in the tens of thousands. nih.gov For example, mean BAFs for smallmouth bass and brown trout fillets ranged from 11,500 to 28,300. nih.gov Invertebrates like the polychaete Hediste diversicolor also accumulate dioxins, preferentially accumulating less chlorinated congeners. frontiersin.org Biomagnification of TCDD appears significant between fish and fish-eating birds but may be less so at the base of the food chain between invertebrates and forage fish, potentially due to biotransformation in the fish. epa.gov

Environmental Fate Modeling Approaches for Dioxins

To understand and predict the behavior of dioxins in the environment, various modeling approaches are employed. These models are essential for risk assessment and for estimating the potential impact of these chemicals. dcceew.gov.au

Fugacity-based multimedia environmental fate models are used to study the transformation and fate of dioxins like PCDD/Fs. nih.gov These models estimate the mass fluxes between different environmental compartments (air, water, soil, sediment) and can simulate both steady-state and non-steady-state concentrations. nih.govnih.gov Such models have shown that major mass fluxes of dioxins from emission sources go to soil and water via deposition, with subsequent degradation occurring mainly in soil and sediment. nih.gov

Physiologically based pharmacokinetic (PBPK) models are another tool used to simulate the distribution of dioxins within an organism's body. nih.govnih.gov These models can incorporate mechanisms like receptor binding and enzyme induction, which are important for understanding the disposition of dioxins. nih.govnih.gov For instance, a PBPK model for TCDD describes its binding to the aryl hydrocarbon receptor (AhR) in the liver, which influences its distribution and elimination. nih.gov

Quantitative structure-activity relationship (QSAR) models relate the chemical structure and physical properties of compounds to their biological or environmental activity. diva-portal.org These models are used to predict the properties and effects of untested dioxin congeners based on data from tested ones. diva-portal.org Additionally, template-and-anchor (T&A) modeling has been proposed as a new approach to assess the systemic health effects of dioxins by capturing high-level physiological processes and linking them to more detailed component sub-models. plos.org

Advanced Analytical Methodologies for 2 Nitrodibenzo P Dioxin Quantification

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of 2-Nitrodibenzo-p-dioxin is its extraction from the sample matrix and the removal of interfering co-extracted substances. The choice of method depends heavily on the matrix type (e.g., soil, water, air, biological tissues) and the complexity of the sample.

Traditional extraction methods like Soxhlet extraction have been widely used for solid samples. researchgate.net However, modern techniques that are faster and use less solvent are becoming more common.

One such prominent method is QuEChERS , which stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. researchgate.net Originally developed for pesticide residue analysis in food, its application has expanded to include a wide range of persistent organic pollutants (POPs), such as polycyclic aromatic hydrocarbons (PAHs), and is suitable for nitrated compounds like this compound. researchgate.netmdpi.com The QuEChERS procedure typically involves two main steps:

Extraction: The sample is first homogenized and then extracted with a water-miscible solvent, most commonly acetonitrile (B52724). The addition of salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, partitioning the target analytes into the acetonitrile layer. researchgate.netmdpi.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a combination of sorbents. This step is crucial for removing interferences like lipids, pigments, and other matrix components. nih.gov

A modified QuEChERS approach has been successfully developed for the screening of dioxins and furans in complex environmental matrices like sediments, demonstrating its suitability for this class of compounds. env.go.jpwaters.com This method significantly reduces sample preparation time from days to hours compared to classical methods. env.go.jpwaters.com For nitrated PAHs, which are structurally related to nitrodibenzo-p-dioxins, QuEChERS-like procedures have been effectively used for extraction from ambient air filter samples. researchgate.net

| Sorbent | Function | Reference |

|---|---|---|

| Primary Secondary Amine (PSA) | Removes sugars, fatty acids, organic acids, and some pigments. | nih.govacs.org |

| Graphitized Carbon Black (GCB) | Removes pigments (like chlorophyll) and sterols. | nih.gov |

| C18 (Octadecylsilane) | Removes nonpolar interferences, such as lipids. | nih.gov |

| Magnesium Sulfate (MgSO₄) | Removes residual water from the solvent extract. | nih.gov |

Following initial extraction, multi-step cleanup procedures are essential to isolate this compound from co-extracted interfering compounds, which can be present at much higher concentrations. These cleanup steps are critical for achieving the low detection limits required for dioxin analysis. nih.gov The standard approach, particularly for legacy methods like EPA Method 8290A, involves a series of adsorption chromatography columns. researchgate.netepa.gov

Alumina (B75360) Column Chromatography: Alumina (aluminum oxide) is a polar adsorbent used to separate compounds based on their polarity. In dioxin analysis, different fractions can be collected by eluting with solvents of increasing polarity. Neutral alumina is commonly used and is often a key step in separating PCDDs/PCDFs from other contaminants like PCBs. env.go.jpnih.gov The procedure can be automated to improve reproducibility and sample throughput. acs.org

Activated Carbon Column: Activated carbon is uniquely effective for fractionating planar molecules like dioxins from non-planar compounds. Due to its strong affinity for these structures, dioxins are retained on the carbon column while other interferences are washed away. The target analytes are then typically eluted by back-flushing the column with a strong solvent like toluene. env.go.jpsigmaaldrich.com This step is highly effective at removing bulk interferences.

Silica (B1680970) Gel Column Chromatography: Silica gel columns, often multilayered and impregnated with sulfuric acid or potassium hydroxide, are used to remove oxidizable and acidic/basic interferences. researchgate.netenv.go.jpsigmaaldrich.com Silver nitrate-impregnated silica can also be used to remove sulfur-containing compounds. env.go.jpsigmaaldrich.com

These cleanup techniques are often used in sequence to achieve a highly purified extract suitable for instrumental analysis. researchgate.net For example, a common workflow involves extraction followed by a multilayer silica column, an activated carbon column, and finally an alumina column. researchgate.net

Chromatographic Separation Techniques

Gas chromatography (GC) is the standard technique for separating complex mixtures of dioxin congeners before their detection. The choice of column and operating conditions is paramount for resolving the target analyte from closely related isomers and other persistent compounds.

High-Resolution Gas Chromatography (HRGC), which utilizes narrow-bore capillary columns, is essential for the analysis of dioxins and related compounds. waters.commdpi.com The high resolving power of these columns is necessary to separate the numerous isomers that can be present in a sample, which is critical as toxicity can vary significantly between congeners. nih.gov U.S. EPA methods for chlorinated dioxins, such as Method 8290A and Method 1613B, mandate the use of HRGC. nih.govepa.gov

Research on the synthesis of this compound has confirmed the use of GC for its analysis. cdnsciencepub.com One study utilized a Hewlett Packard 5890 Series II gas chromatograph for the separation. cdnsciencepub.com The coupling of HRGC with high-resolution mass spectrometry (HRGC/HRMS) is considered the "gold standard" for the definitive identification and quantification of these compounds at ultra-trace levels. researchgate.netmdpi.com

The selection of the capillary column's stationary phase is the most critical factor in achieving the desired separation. cdnsciencepub.comnih.gov The choice is based on the principle of "like dissolves like," where the polarity of the stationary phase should match that of the analytes. cdnsciencepub.compsu.edu For dioxins, which are relatively nonpolar to semi-polar, columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, DB-5ms) are very common. epa.gov

In a study involving the synthesis and characterization of this compound, a J&W DB5 capillary column (30 m length, 0.25 mm i.d., 0.25 µm film thickness) was successfully used for its chromatographic separation. cdnsciencepub.com For chlorinated dioxins, EPA Method 8290A recommends a 60-meter DB-5 column to achieve isomer-specific determination for 2,3,7,8-TCDD. epa.govshimadzu.com More polar columns, such as those with higher cyanopropyl content, can offer different selectivity for separating critical isomer pairs. researchgate.net

| Parameter | Typical Value/Type | Significance | Reference |

|---|---|---|---|

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5ms) | Provides good selectivity for a wide range of dioxin congeners. | epa.govcdnsciencepub.com |

| Length | 30 m - 60 m | Longer columns provide higher resolution but result in longer analysis times. | researchgate.netmdpi.comcdnsciencepub.com |

| Internal Diameter (I.D.) | 0.25 mm | Offers a good compromise between efficiency and sample capacity. | cdnsciencepub.compsu.edu |

| Film Thickness | 0.25 µm | Affects analyte retention, resolution, and column capacity. | cdnsciencepub.compsu.edu |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive detection technique for the identification and quantification of this compound due to its unparalleled sensitivity and selectivity.

Historically, high-resolution mass spectrometry (HRMS), often using magnetic sector instruments, has been the required technique for chlorinated dioxin analysis to meet regulatory limits and ensure specificity. mdpi.comnih.gov However, modern benchtop instruments like triple quadrupole (MS/MS) mass spectrometers are gaining acceptance as equivalent alternatives, offering excellent sensitivity and selectivity with lower operational complexity. psu.educhromatographyonline.com

In the analysis of reaction products of dibenzo-p-dioxin (B167043) with nitrogen oxides, This compound was identified using gas chromatography/mass spectrometry (GC/MS) by comparing its retention time and mass spectrum to an authentic standard. nih.gov A separate study detailing the synthesis of this compound reported its GC-MS analysis on a Hewlett Packard 5971 Series mass selective detector, a quadrupole-based instrument. cdnsciencepub.com The electron ionization (EI) mass spectrum for this compound showed a prominent molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 229, which was the most abundant ion (100% relative intensity). cdnsciencepub.com Key fragment ions were also observed at m/z 183 and 127. cdnsciencepub.com High-resolution mass spectrometry (HRMS) has also been employed for the analysis of nitropolychlorinated dibenzo-p-dioxins. cdnsciencepub.com

| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Reference |

|---|---|---|---|

| This compound | 229 (100% rel. intensity) | 183 (44% rel. intensity), 171 (9% rel. intensity), 155 (3% rel. intensity), 127 (20% rel. intensity) | cdnsciencepub.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the definitive identification and quantification of this compound. psu.edunemi.gov Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This capability allows for the differentiation of this compound from other co-eluting compounds that may have the same nominal mass but different elemental compositions. lcms.cz

The process typically involves gas chromatography (GC) for the separation of analytes before they enter the mass spectrometer. nemi.gov For this compound, which has a molecular formula of C₁₂H₇NO₄, the exact mass can be calculated and used for highly specific detection. cdnsciencepub.com The fragmentation pattern of this compound under electron ionization in the mass spectrometer provides additional confirmation of its identity. cdnsciencepub.comscite.ai The molecular ion is typically abundant, and characteristic fragment ions resulting from the loss of the nitro group (NO₂) and other moieties are monitored. cdnsciencepub.com The high resolving power of HRMS is crucial for separating the analyte signal from background noise and matrix interferences, which is essential when dealing with the trace levels at which these compounds are often found in environmental samples. psu.edu

Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that provides high accuracy and precision, making it ideal for the analysis of this compound. This method involves the addition of a known amount of an isotopically labeled version of the analyte, such as ¹³C-labeled this compound, to the sample before any extraction or cleanup steps. libios.frwell-labs.comchiron.no

This isotopically labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. chiron.nonih.gov Because the internal standard and the analyte have nearly identical chemical and physical properties, any losses that occur during sample preparation will affect both compounds equally. chiron.no

The mass spectrometer can distinguish between the native and the labeled compound due to their mass difference. libios.fr Quantification is then based on the measured ratio of the response of the native analyte to the response of the isotopically labeled internal standard. tib.eu This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable and accurate quantitative results. The use of ¹³C-labeled internal standards is particularly advantageous as they co-elute with the native compound, providing the best possible correction for any analytical variability. nih.gov

Selected Ion Monitoring (SIM) Techniques

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of the analysis for specific compounds like this compound. thermofisher.comshimadzu.com Instead of scanning a wide range of mass-to-charge ratios, the mass spectrometer is programmed to detect only a few specific ions that are characteristic of the target analyte. shimadzu.com

For this compound, this would include the molecular ion and one or more of its most abundant and specific fragment ions. cdnsciencepub.com By focusing the detector's time on just these few ions, the signal-to-noise ratio is dramatically improved, allowing for much lower detection limits compared to full-scan mode. shimadzu.comchromatographyonline.com This makes SIM particularly well-suited for trace-level quantification. shimadzu.com

When combined with gas chromatography (GC), the retention time of the compound provides an additional layer of identification. thermofisher.com For a positive identification and reliable quantification of this compound, a set of criteria must be met, including the correct retention time and the simultaneous detection of all monitored ions with their expected abundance ratios. This highly selective approach minimizes the potential for false positives from interfering compounds in the sample matrix. chromatographyonline.com

Atmospheric Pressure Gas Chromatography (APGC)-Mass Spectrometry

Atmospheric Pressure Gas Chromatography (APGC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful alternative to traditional high-resolution mass spectrometry for the analysis of dioxins and related compounds, including this compound. waters.comnih.gov APGC is a "soft" ionization technique that results in less fragmentation of the analyte molecule compared to conventional electron ionization (EI). waters.comnih.gov This leads to a more abundant molecular ion, which can then be used as the precursor ion in MS/MS analysis. nih.gov

The enhanced molecular ion abundance increases the selectivity and sensitivity of the method by improving the signal-to-noise ratio. nih.gov In the tandem mass spectrometer, the selected precursor ion (the molecular ion of this compound) is fragmented, and specific product ions are monitored. This two-stage mass analysis (MS/MS) provides a very high degree of specificity, effectively reducing matrix interference. waters.com

Studies have shown that APGC-MS/MS can achieve sensitivity and selectivity comparable to, and in some cases better than, traditional GC-HRMS for the analysis of halogenated dioxins. nih.govresearchgate.net The technique has been successfully applied to the analysis of complex mixtures of polyhalogenated dioxins and furans in challenging matrices like fire debris, demonstrating its robustness and high sensitivity for trace-level components. waters.comresearchgate.net

Quality Control and Assurance in Nitro-Dioxin Analysis

Rigorous quality control (QC) and quality assurance (QA) protocols are essential to ensure the reliability and accuracy of data generated from the analysis of this compound. nih.gov These measures encompass the entire analytical process, from sample collection to final data reporting.

Detection Limits and Quantification Limits

Defining the limits of detection (LOD) and quantification (LOQ) is a critical aspect of method validation for this compound analysis. juniperpublishers.comnih.gov The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.de The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. loesungsfabrik.de

These limits are crucial for interpreting analytical results, especially when dealing with trace levels of contamination in environmental or biological samples. nih.gov The determination of LOD and LOQ can be approached in several ways, including methods based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of replicate blank measurements. juniperpublishers.comloesungsfabrik.de For complex analyses like that of this compound, an empirical approach involving the analysis of samples with progressively lower concentrations of the analyte may provide more realistic limits. nih.gov The exceptionally low levels at which dioxin-like compounds can be of concern necessitate analytical methods with correspondingly low LODs and LOQs, often in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range. nih.govcdc.gov

Table 1: Illustrative Detection and Quantification Limits for Analytical Techniques

| Parameter | High-Resolution Mass Spectrometry (HRMS) | Atmospheric Pressure Gas Chromatography (APGC)-MS/MS |

|---|---|---|

| Limit of Detection (LOD) | Low picogram (pg) to femtogram (fg) | Femtogram (fg) level researchgate.net |

| Limit of Quantification (LOQ) | Low picogram (pg) to femtogram (fg) | Low picogram (pg) to femtogram (fg) |

Note: The actual LOD and LOQ are matrix-dependent and must be determined for each specific application and laboratory.

Reference Materials and Interlaboratory Comparisons

The use of certified reference materials (CRMs) and participation in interlaboratory comparison studies are fundamental to ensuring the accuracy and comparability of this compound measurements. lcms.cz CRMs are materials with a well-characterized and certified concentration of the analyte, produced by a reputable body. sigmaaldrich.commicromeritics.comeuropa.eu They are used to calibrate instruments, validate analytical methods, and assess the accuracy of laboratory results. micromeritics.com

Interlaboratory comparisons, also known as proficiency testing, involve multiple laboratories analyzing the same sample. The results are then compared to an assigned value to evaluate the performance of each laboratory. These studies are crucial for identifying potential biases in analytical methods and for ensuring that different laboratories can produce comparable data over time. The analysis of CRMs from different sources and successful participation in proficiency testing schemes provide a high level of confidence in the quality of the analytical data for this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| ¹³C-labeled this compound |

| Catechol |

| 2,4-Dinitrofluorobenzene |

Molecular and Cellular Mechanisms of Action Mediated by 2 Nitrodibenzo P Dioxin and Dioxins

Aryl Hydrocarbon Receptor (AhR) Activation and Ligand Binding

The AhR is a cytosolic transcription factor that remains in an inactive state, bound to a complex of chaperone proteins including heat shock protein 90 (Hsp90). wikipedia.orgmdpi.com The binding of a ligand, such as a dioxin, to the AhR triggers a conformational change in the receptor. This change leads to the dissociation of the chaperone proteins, exposing a nuclear localization sequence on the AhR. wikipedia.orgnih.gov This allows the ligand-AhR complex to translocate from the cytoplasm into the nucleus. wikipedia.orgpeerj.com

Once inside the nucleus, the AhR is released from its associated proteins and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) protein. nih.govmdpi.com This activated AhR/ARNT complex is then capable of binding to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs). wikipedia.orgunimedizin-mainz.de This binding initiates the transcription of a battery of downstream genes, often referred to as the "AHR gene battery." nih.gov

The ability of a compound to act as an AhR agonist (activator) or antagonist (inhibitor) is determined by its chemical structure. For dioxin-like compounds, including polychlorinated dibenzo-p-dioxins (PCDDs), planarity of the molecule and the presence of lateral chlorine atoms in specific positions (2, 3, 7, and 8) are crucial for high-affinity binding to the AhR and potent agonistic activity. wikipedia.org The most potent AhR agonist is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

While TCDD is a powerful agonist, other compounds can act as AhR antagonists. These antagonists can bind to the AhR but fail to initiate the full transcriptional response, or they can compete with agonists for binding, thereby inhibiting their effects. nih.govscispace.com For instance, CH223191 is a selective antagonist that preferentially inhibits the activity of halogenated aromatic hydrocarbons like TCDD, but not other classes of AhR agonists. nih.gov The structural differences between various ligands influence how they bind within the AhR's ligand-binding pocket, which can lead to variations in the receptor's functional response. nih.govmdpi.com

| Compound Class | Role | Key Structural Features for AhR Interaction |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Agonist | Planar structure, lateral chlorine atoms at positions 2, 3, 7, and 8. wikipedia.org |

| Halogenated Aromatic Hydrocarbons (HAHs) | Agonist | Structurally related to PCDDs. nih.gov |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Agonist | Generally bind with lower affinity than HAHs. nih.gov |

| Flavonoids | Agonist/Antagonist | Structurally diverse, can act as either agonists or antagonists. wikipedia.org |

| CH223191 | Antagonist | Selectively inhibits HAHs like TCDD. nih.gov |

| Resveratrol | Antagonist | Promotes AhR translocation but fails to cause transactivation. mdpi.com |

A hallmark of AhR activation is the induction of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1). nih.govresearchgate.net The induction of CYP1A1 is a well-established biomarker for AhR activation by dioxin-like compounds. nih.govgene-tools.com The AhR/ARNT heterodimer binds to DREs located in the promoter region of the CYP1A1 gene, leading to a significant increase in its transcription. nih.govnih.gov This response is concentration-dependent, with higher concentrations of the AhR agonist leading to greater induction of CYP1A1 mRNA. nih.gov

The transcriptional activation of genes in the "Ah battery" is cell cycle-dependent and appears to be suppressed during the G2/M phase. nih.gov While CYP1A1 is a primary target, other genes are also regulated by AhR activation, including those involved in both phase I and phase II xenobiotic metabolism. nih.gov

Following ligand binding and nuclear translocation, the AhR must heterodimerize with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) to become a functional transcription factor. mdpi.comnih.gov ARNT is a structurally similar protein that is essential for the AhR to bind to DNA. nih.gov The resulting ligand:AhR:ARNT complex possesses a high affinity for specific DNA recognition sites called Dioxin-Responsive Elements (DREs). mdpi.comnih.gov

The binding of this complex to DREs, located in the regulatory regions of target genes, is the critical step that initiates the transcription of these genes. nih.govmdpi.com Studies have shown that the nucleotide sequence of the DRE is well-defined, and the binding of the AhR:ARNT complex to this sequence is not significantly altered by the structure of the bound ligand. nih.gov This indicates that the primary role of the ligand is to activate the AhR, allowing it to bind to ARNT and subsequently to the DRE, rather than directing it to different DNA sequences. nih.gov

Non-AhR Mediated Signaling Pathways and Molecular Interactions

While the AhR-dependent pathway is the primary mechanism of action for dioxins, some evidence suggests that these compounds may also exert effects through pathways independent of the AhR. peerj.comnih.gov Research on AhR knock-down cells has shown that TCDD can still influence the expression of a significant number of genes, suggesting the existence of AhR-independent mechanisms. peerj.com

These non-canonical pathways may involve interactions with other cellular components and signaling cascades. For instance, TCDD has been shown to activate protein kinases involved in growth factor signal-transduction pathways in a cell-free system, even in the absence of a nucleus. nih.gov Additionally, some studies suggest that dioxins can influence processes like cell cycle control through the regulation of proteins such as p21Cip1 in a manner that does not directly involve DRE binding. nih.gov However, the precise molecular details of these non-AhR mediated pathways are still under investigation and are not as well-characterized as the canonical AhR pathway. peerj.comnih.gov

Comparative Mechanistic Studies with Polychlorinated Dibenzo-p-dioxins

2-Nitrodibenzo-p-dioxin belongs to a broader class of compounds known as dioxins, which also includes the well-studied polychlorinated dibenzo-p-dioxins (PCDDs). wikipedia.orgcdnsciencepub.com While they share a common dibenzo-p-dioxin (B167043) core structure, the nature and position of their substituents (nitro group vs. chlorine atoms) lead to differences in their chemical properties and biological activities.

All dioxin-like compounds, including PCDDs and this compound, are believed to exert their primary toxic and biological effects through the same fundamental mechanism: activation of the Aryl Hydrocarbon Receptor (AhR). wikipedia.orgeuropa.eu The potency of these compounds as AhR agonists, however, can vary significantly. For PCDDs, the number and position of chlorine atoms are critical determinants of their binding affinity to the AhR and, consequently, their toxicity. wikipedia.org The most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), serves as the benchmark for assessing the toxicity of other dioxin-like compounds. wikipedia.org

| Feature | This compound | Polychlorinated Dibenzo-p-dioxins (PCDDs) |

| Core Structure | Dibenzo-p-dioxin | Dibenzo-p-dioxin |

| Key Substituent | Nitro group (NO₂) | Chlorine atoms (Cl) |

| Primary Mechanism of Action | AhR activation | AhR activation wikipedia.orgeuropa.eu |

| Potency Determinant | Position and electronic properties of the nitro group. | Number and lateral position of chlorine atoms (2,3,7,8 positions are most potent). wikipedia.org |

| Benchmark Compound | Not established as a benchmark. | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is the benchmark. wikipedia.org |

The presence of the nitro group in this compound influences its electronic properties and may affect its interaction with the AhR ligand-binding pocket compared to its chlorinated counterparts. While both activate the AhR, the downstream consequences and the potency of these effects can differ. For example, photochemical reactions of nitropolychlorinated dibenzo-p-dioxins can lead to ring-opening or substitution reactions, indicating a different chemical reactivity compared to PCDDs. cdnsciencepub.com These differences in chemical properties and potency underscore the importance of congener-specific research even when the fundamental mechanism of action is shared.

Metabolic Pathways of 2 Nitrodibenzo P Dioxin in Biological Systems

Mammalian Metabolism Pathways

In mammals, the liver is the primary site for the metabolism of foreign compounds (xenobiotics), including dioxins. nih.gov The metabolic processes aim to convert lipophilic compounds into more polar, excretable products. nih.govyoutube.com

Biotransformation Processes (e.g., Oxidation, Reduction, Conjugation)

The metabolism of 2-Nitrodibenzo-p-dioxin is expected to involve several key biotransformation processes:

Oxidation: As with other dioxin congeners, the initial and primary route of metabolism is oxidation, catalyzed by monooxygenase enzyme systems. youtube.com This process typically involves the hydroxylation of the aromatic rings. The reaction proceeds through the formation of a highly reactive epoxide intermediate on the dioxin molecule. This epoxide can then be detoxified by epoxide hydrolase to a dihydrodiol or can rearrange to form a hydroxylated metabolite.

Reduction: A distinct pathway for this compound, owing to its nitro group, is reductive metabolism. Nitroaromatic compounds are known to be reduced by various mammalian reductases. This process involves the sequential reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. This reductive pathway is significant as the intermediates, particularly the hydroxylamino derivative, can be reactive.

Conjugation: Following Phase I oxidation that introduces hydroxyl groups, the resulting metabolites undergo Phase II conjugation reactions. The primary conjugation pathways are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs). bioivt.com These reactions attach glucuronic acid or a sulfate (B86663) group to the hydroxylated metabolite, significantly increasing its water solubility and facilitating its elimination from the body via bile and urine. nih.gov

Role of Cytochrome P450 Enzymes in Dioxin Metabolism

The Cytochrome P450 (CYP) superfamily of heme-containing enzymes is central to the Phase I metabolism of a vast array of xenobiotics. nih.govnih.gov For dioxins, the CYP1 family, particularly isoforms CYP1A1, CYP1A2, and CYP1B1, plays a predominant role in initiating metabolism through oxidation. chemisgroup.us

These enzymes are located primarily in the smooth endoplasmic reticulum of liver cells and other tissues. chemisgroup.us The catalytic cycle of CYP enzymes involves the binding of the dioxin substrate to the enzyme's active site, followed by a series of electron transfers and the incorporation of one atom of molecular oxygen into the substrate, leading to hydroxylation. youtube.com While highly chlorinated dioxins are notoriously resistant to metabolism, lower-substituted congeners like this compound are expected to be more amenable substrates for CYP enzymes.

Metabolite Identification and Characterization

While specific metabolites of this compound have not been extensively characterized in mammalian systems, several potential products can be predicted based on the known biotransformation pathways. The identification of metabolites from related compounds, such as chlorinated dioxins, provides a strong basis for these predictions. researchgate.net For instance, studies with isolated rat hepatocytes have identified hydroxylated and methoxylated derivatives as metabolites of TCDD. researchgate.net

| Potential Metabolite | Metabolic Pathway | Basis for Prediction |

|---|---|---|

| Hydroxylated 2-Nitrodibenzo-p-dioxins | Oxidation (CYP450-mediated) | Primary pathway for all dibenzo-p-dioxins. |

| 2-Aminodibenzo-p-dioxin | Reduction of Nitro Group | Common pathway for nitroaromatic compounds. |

| Nitro-dihydrodiols | Oxidation (via Epoxide Intermediate) | Known intermediates in aromatic hydrocarbon metabolism. |

| Glucuronide Conjugates of Hydroxylated Metabolites | Conjugation (Phase II) | Standard detoxification pathway for hydroxylated xenobiotics. |

| Sulfate Conjugates of Hydroxylated Metabolites | Conjugation (Phase II) | Alternative detoxification pathway for hydroxylated xenobiotics. |

In Vitro Metabolic Studies

In vitro systems are essential tools for investigating the metabolic fate of compounds like this compound, allowing for the study of specific pathways and enzymes in a controlled environment. nih.govmdpi.com These methods are crucial for identifying metabolites and determining the enzymes responsible for their formation. admescope.com

Commonly used in vitro models include:

Liver Subcellular Fractions: Liver microsomes and S9 fractions are widely used. mdpi.com Microsomes are rich in Phase I CYP enzymes and Phase II UGTs, while the S9 fraction contains both microsomal and cytosolic enzymes, providing a more complete metabolic picture. mdpi.comadmescope.com

Hepatocytes: Primary hepatocytes in suspension or culture offer a more physiologically relevant model, as they contain a full complement of uptake transporters and metabolic enzymes, allowing for the study of both Phase I and Phase II metabolism. admescope.com

Recombinant Enzymes: Using specific human CYP enzymes expressed in systems like bacteria or insect cells allows for precise identification of which isoforms are responsible for metabolizing the compound (reaction phenotyping). admescope.com

Microbial Metabolic Transformation (Distinct from Environmental Biodegradation)

Certain microorganisms possess unique enzymatic machinery capable of transforming the stable dibenzo-p-dioxin (B167043) ring structure. This transformation is distinct from general environmental biodegradation, focusing on specific intracellular metabolic pathways.

Several bacterial strains, particularly those from the genera Sphingomonas, Pseudomonas, and Beijerinckia, have been identified for their ability to metabolize dibenzo-p-dioxin and its simpler chlorinated derivatives. nih.govnih.govresearchgate.netresearchgate.net The key enzymatic attack is initiated by a dioxygenase enzyme.

This process, known as angular dioxygenation, involves the insertion of two oxygen atoms on the aromatic ring adjacent to the ether bridge. researchgate.net This forms a highly unstable cis-dihydrodiol, which spontaneously undergoes rearomatization and cleavage of the ether bond. researchgate.net The resulting product is typically a substituted catechol. For this compound, this pathway would be expected to yield a nitrocatechol derivative, which can then be further metabolized through ring fission pathways. nih.gov

| Microbial Genus | Key Enzyme System | Initial Step | Primary Metabolite Type | Reference |

|---|---|---|---|---|

| Sphingomonas | Angular Dioxygenase | Oxygenolytic attack at the angular position | Trihydroxydiphenyl ether / Catechol | researchgate.net |

| Pseudomonas | Dioxygenase | Oxidative cleavage of the dioxin ring | Catechol and ring-cleavage products | nih.govnih.gov |

| Beijerinckia | Dioxygenase | Oxidation to cis-dihydrodiols | Dihydroxydibenzo-p-dioxin | researchgate.net |

Structure Activity Relationships Sar for 2 Nitrodibenzo P Dioxin and Analogues

Influence of Nitro-Substitution on Aryl Hydrocarbon Receptor Affinity

The biological and toxic effects of dioxin-like compounds are mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov The affinity with which a dioxin congener binds to the AhR is a primary determinant of its potential toxicity. For polychlorinated dibenzo-p-dioxins (PCDDs), the SAR for AhR binding is well-defined: high affinity is associated with chlorination at the lateral positions 2, 3, 7, and 8. The most potent congener is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

The nitro group (-NO₂) is strongly electron-withdrawing, which alters the electronic properties of the aromatic rings differently than a chloro group (-Cl). This electronic difference, combined with the lack of the specific 2,3,7,8-substitution pattern, makes it highly probable that 2-Nitrodibenzo-p-dioxin is a very weak AhR ligand. Low-affinity ligands are less likely to induce the conformational changes in the AhR necessary for potent downstream gene expression. nih.gov

| Compound | Substitution Pattern | Relative AhR Affinity Principle |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Chlorines at lateral 2,3,7,8 positions | Very High (Reference Compound) |

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Chlorines at non-lateral and lateral positions | Low |

| 2,7-Dichlorodibenzo-p-dioxin | Chlorines at two lateral positions | Moderate |

| This compound | Nitro group at non-lateral 2 position | Expected to be Very Low |

| Dibenzo-p-dioxin (B167043) | Unsubstituted | Extremely Low / Inactive |

Impact of Substitution Pattern on Environmental Persistence and Degradation

The substitution of a chlorine atom with a nitro group on the dibenzo-p-dioxin structure is expected to alter its environmental fate. Nitroaromatic compounds are susceptible to specific degradation pathways not as readily available for chlorinated aromatics.

Photodegradation : Photolysis is a significant degradation pathway for dioxins on surfaces exposed to sunlight. epa.gov Studies on chlorinated dioxins show that the rate of photodegradation generally decreases as the number of chlorine atoms increases. nih.gov Nitroaromatic compounds like nitrobenzene (B124822) are also known to undergo photodegradation, forming nitrophenols as products. nih.gov The C-NO₂ bond can be cleaved by UV radiation, suggesting that this compound is likely susceptible to photodegradation, potentially at a different rate than its chlorinated counterparts.

Chemical and Biological Stability : The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and generally resistant to oxidative degradation by microorganisms. nih.gov However, the nitro group itself is a key site for microbial attack, particularly under anaerobic conditions. nih.gov This contrasts with the carbon-chlorine bond, which is highly stable and primarily requires reductive dechlorination for microbial breakdown. This suggests that the persistence of this compound will be highly dependent on the specific environmental conditions (e.g., presence of light, oxygen levels, and microbial communities).

| Compound / Class | Typical Soil Half-Life (t½) | Primary Abiotic Degradation Pathway |

|---|---|---|

| 2,3,7,8-TCDD | 25-100 years (sub-surface) epa.gov | Photolysis (surface) |

| Polycyclic Aromatic Hydrocarbons (PAHs) | ~570 days (average for various PAHs) ca.gov | Photolysis, Volatilization |

| Nitrobenzene | Atmospheric t½: ~44 days (reaction with OH radicals) nih.gov | Photolysis |

| This compound | Data not available; likely shorter than chlorinated analogues due to susceptibility of nitro group to reduction and photolysis. | Expected to be Photolysis and Microbial Reduction |

Structure-Degradation Relationships in Bioremediation Studies

The structure of a nitroaromatic compound is the most critical factor determining its susceptibility to microbial degradation. While chlorinated dioxins are notoriously recalcitrant, the nitro group of this compound presents a functional handle for specific enzymatic attack, suggesting different and potentially more efficient bioremediation pathways. researchgate.netnih.gov

Microorganisms have evolved several strategies to metabolize nitroaromatic compounds:

Reduction of the Nitro Group : Under anaerobic (oxygen-deficient) conditions, the most common initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govannualreviews.org This is carried out by a class of enzymes called nitroreductases. researchgate.net The resulting aminodibenzo-p-dioxin would have significantly different properties and may be more amenable to subsequent ring cleavage.

Oxidative Removal of the Nitro Group : Aerobic bacteria have developed pathways that begin with an attack on the aromatic ring.

Dioxygenases can insert two hydroxyl groups onto the ring, which destabilizes the structure and leads to the spontaneous elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.govannualreviews.org

Monooxygenases can add a single oxygen atom, also resulting in the elimination of the nitro group. researchgate.net

The position of the nitro group at the 2-position of the dibenzo-p-dioxin skeleton would influence which enzymes could act upon it. The degradation of singly nitrated aromatic compounds is generally more feasible for microorganisms than that of multiply nitrated compounds, which are more recalcitrant. nih.gov

| Degradation Strategy | Key Enzyme Class | Typical Conditions | Initial Transformation of Nitro Group | Example Organisms |

|---|---|---|---|---|

| Reductive Pathway | Nitroreductase | Anaerobic | -NO₂ → -NO → -NHOH → -NH₂ | Desulfovibrio sp., Clostridium sp. |

| Oxidative Pathway (Dioxygenation) | Dioxygenase | Aerobic | Ring dihydroxylation and elimination of -NO₂ as nitrite | Comamonas sp., Acidovorax sp. |

| Oxidative Pathway (Monooxygenation) | Monooxygenase | Aerobic | Ring hydroxylation and elimination of -NO₂ as nitrite | Moraxella sp. |

| Fungal Degradation | Lignin Peroxidase | Aerobic | Mineralization or reduction of -NO₂ | Phanerochaete chrysosporium nih.gov |

Comparison with Other Dioxin Congeners and Analogues

Comparing this compound to its parent compound, dibenzo-p-dioxin, and its most notorious chlorinated analogue, 2,3,7,8-TCDD, highlights the profound impact of the type and pattern of substitution.

Aryl Hydrocarbon Receptor Affinity : As discussed, TCDD is the most potent AhR agonist due to its 2,3,7,8-chlorine substitution. The unsubstituted dibenzo-p-dioxin has virtually no affinity for the receptor. This compound, lacking the specific lateral substitution pattern, is expected to have a very low AhR binding affinity, and therefore, a much lower toxicity potential compared to TCDD. The concept of Toxic Equivalency Factors (TEFs), used to standardize the toxicity of chlorinated dioxins relative to TCDD, has not been applied to nitrated congeners, but the TEF for this compound would be presumed to be near zero. wikipedia.orgnih.gov

Persistence and Degradation : The C-Cl bond is very stable, making TCDD highly persistent. The primary microbial degradation pathway for highly chlorinated dioxins under anaerobic conditions is reductive dechlorination, a slow process. In contrast, the C-NO₂ bond in this compound provides a more accessible point for microbial attack through nitroreduction, which can occur under a wider range of conditions. nih.gov Therefore, this compound is likely less persistent in microbially active environments than a comparable monochlorinated dibenzo-p-dioxin.

| Characteristic | 2,3,7,8-TCDD | This compound (Inferred) | Dibenzo-p-dioxin (Unsubstituted) |

|---|---|---|---|

| Structure | Dibenzo-p-dioxin with 4 Cl atoms at positions 2,3,7,8 | Dibenzo-p-dioxin with 1 NO₂ group at position 2 | Dibenzo-p-dioxin with no substituents |

| AhR Affinity Principle | Very High (optimal 2,3,7,8-pattern) | Very Low (lacks 2,3,7,8-pattern, different electronics) | Negligible |

| Primary Degradation Pathways | Photolysis; Reductive Dechlorination (anaerobic) | Photolysis; Nitroreduction (anaerobic); Ring Oxidation (aerobic) | Aerobic Ring Oxidation |

| Relative Persistence | Very High | Expected to be Moderate to Low | Low |

Regulatory Science and Environmental Monitoring of Dioxins with Implications for 2 Nitrodibenzo P Dioxin

Development of Analytical Methods for Regulatory Compliance

The exceptionally high toxicity of certain dioxin congeners necessitates analytical methods capable of detecting and quantifying these compounds at ultra-trace levels (parts per trillion or lower) to ensure regulatory compliance. food-safety.com The evolution of these methods has been driven by the need for high sensitivity and specificity to distinguish toxic congeners from hundreds of less harmful or non-toxic ones.

The gold standard and reference method for regulatory compliance is isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) . thermofisher.comepa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) specify this approach in methods such as EPA Method 1613B (for water, soil, and tissue) and Method 8290A (for various environmental media). epa.gov The process involves:

Isotope Dilution: Before extraction, the sample is "spiked" with a known amount of isotopically labeled standards (e.g., containing Carbon-13) for each target analyte. food-safety.com These standards behave almost identically to the native compounds throughout the extraction and cleanup process, allowing for highly accurate quantification by correcting for any loss of analyte during sample preparation. food-safety.com

Extraction and Cleanup: Complex and rigorous procedures are used to extract the compounds from the sample matrix (e.g., soil, ash, tissue) and remove interfering substances that could compromise the analysis. food-safety.comepa.gov

GC-HRMS Analysis: The cleaned extract is injected into a gas chromatograph, which separates the individual congeners. A high-resolution mass spectrometer then detects the specific ions characteristic of each congener and its labeled isotope, providing definitive identification and quantification. thermofisher.comnih.gov

Due to the cost and complexity of HRGC/HRMS, screening methods are also employed for high-throughput analysis to identify potentially contaminated samples. These include:

Bioanalytical Methods: Techniques like the Chemical-Activated LUciferase gene eXpression (CALUX) bioassay use genetically modified cells that produce light in the presence of dioxin-like compounds that bind to the aryl hydrocarbon receptor (AhR). nih.gov These methods provide a measure of total "dioxin-like" activity, expressed as Bioanalytical Equivalents (BEQ). legislation.gov.uk

Gas Chromatography/Tandem Mass Spectrometry (GC-MS/MS): This technique offers greater selectivity and sensitivity than low-resolution MS and is accepted in some regulatory frameworks, such as in the European Union, as a confirmatory method. europa.eu

Any sample that tests positive or exceeds a certain threshold using a screening method must be re-analyzed using a confirmatory method like HRGC/HRMS for definitive regulatory action. legislation.gov.uk While these methods are well-established for chlorinated dioxins, specific validated regulatory methods for 2-Nitrodibenzo-p-dioxin are not prominent. However, the analytical challenges it presents would likely necessitate the use of similar high-resolution mass spectrometry techniques to achieve the required sensitivity and selectivity for its reliable detection in complex environmental samples.

Interactive Table: Comparison of Key Analytical Methods for Dioxins

| Method | Type | Principle | Primary Use | Regulatory Status |

| HRGC/HRMS | Confirmatory | Isotope dilution with gas chromatography and high-resolution mass spectrometry. | Precise quantification of individual congeners at ultra-trace levels. | Gold standard for compliance (e.g., US EPA Methods 1613B, 8290A). epa.gov |

| GC-MS/MS | Confirmatory/Screening | Gas chromatography with tandem mass spectrometry. | Quantification of congeners; offers high selectivity. | Accepted as confirmatory in some regions (e.g., EU Regulation 2017/644). europa.eu |

| Bioassays (e.g., CALUX) | Screening | Measures total dioxin-like activity via biological response (AhR activation). | High-throughput, cost-effective screening of many samples. | Used for screening; positive results require confirmation. nih.govlegislation.gov.uk |

| HRGC/LRMS | Screening | Isotope dilution with gas chromatography and low-resolution mass spectrometry. | Less sensitive than HRMS; used for samples with higher concentrations. | Used for specific matrices where lower sensitivity is adequate (e.g., EPA Method 8280B). epa.gov |

Environmental Monitoring Programs and Data Collection Strategies

To understand the prevalence, transport, and temporal trends of dioxins, extensive environmental monitoring programs have been established at both national and international levels. These programs provide the data necessary to assess the effectiveness of regulations and identify emerging issues.

A cornerstone of international efforts is the Global Monitoring Plan (GMP) under the Stockholm Convention on Persistent Organic Pollutants (POPs) . pops.intgreenpolicyplatform.org The GMP collects comparable data on the presence of listed POPs, including PCDDs and PCDFs, from all regions to track changes in concentrations over time. pops.int Core media for monitoring include ambient air and human milk or blood, which serve as indicators of environmental levels and human exposure, respectively.

In the United States, several programs contribute to the body of knowledge on dioxins:

The National Dioxin Air Monitoring Network (NDAMN) was established by the EPA to measure trends in atmospheric levels of dioxins.

The Toxics Release Inventory (TRI) requires industrial facilities to report their releases of dioxin and dioxin-like compounds, providing a public database of emissions. olympianwatertesting.com

The Food and Drug Administration (FDA) conducts monitoring of the food supply, including meat, poultry, and fish, to assess dietary exposure. fda.gov

The National Health and Nutrition Examination Survey (NHANES) , run by the Centers for Disease Control and Prevention (CDC), measures levels of dioxins in the U.S. population.

Data collection strategies are multi-faceted, targeting various environmental compartments where dioxins are known to accumulate. This includes sampling of:

Air: To assess atmospheric deposition and long-range transport.

Soil and Sediment: To identify areas of historical contamination and reservoirs of dioxins.

Water: To monitor discharges from industrial sources.

Biota: Fish, shellfish, and wildlife are monitored to understand bioaccumulation in the food web.

Food and Feed: To protect human health and understand the primary exposure pathways.

These comprehensive monitoring programs are focused on the specific chlorinated dioxins and dioxin-like PCBs listed under international agreements. Currently, this compound is not a target analyte in these major regulatory monitoring initiatives, implying that its environmental prevalence and potential risks are not considered to be on the same scale as the legacy chlorinated POPs.

Source Identification and Emission Inventories for Dioxins

Identifying and quantifying the sources of dioxins are critical steps for developing effective emission reduction strategies. Dioxins are not intentionally produced but are unwanted byproducts of various industrial and combustion processes. clu-in.org Major identified sources are grouped into broad categories:

Combustion Sources: This is the largest category and includes municipal solid waste incineration, medical waste incineration, backyard burning of trash, and natural sources like forest fires. epa.gov

Metals Smelting, Refining, and Processing: High-temperature processes in the iron and steel industry (e.g., sintering) and other metal production can generate significant dioxin emissions. researchgate.net

Chemical Manufacturing: The historical production of certain chlorinated chemicals, such as some pesticides and wood preservatives, resulted in dioxin contamination.

Environmental Reservoirs: Dioxins are persistent and can accumulate in soils and sediments, which can then be re-mobilized into the environment. epa.gov

To manage these sources, regulatory agencies develop emission inventories , which are comprehensive estimates of the total amount of a pollutant released into the environment over a specific period. epa.govenv.go.jp These inventories are compiled using a combination of direct emission measurements from sources (monitoring data) and emission factors , which are estimates of the release rate per unit of activity (e.g., grams of dioxin per ton of waste incinerated). princeton.edu

The U.S. EPA has published periodic inventories of dioxin sources, which have shown a significant reduction in emissions (approximately 90% between 1987 and 2000) primarily due to stricter regulations on sources like municipal waste combustors. epa.gov Despite these reductions, sources like backyard barrel burning have emerged as relatively larger contributors. epa.gov While these inventories are well-developed for chlorinated dioxins, specific, quantified emission inventories for this compound are not available. It is plausible that its sources are also related to combustion, but they are not tracked with the same level of regulatory scrutiny.

Interactive Table: Major Source Categories of Dioxin Emissions in the U.S.

| Rank (2000) | Source Category | Primary Release | 1987 Emissions (g TEQ) | 2000 Emissions (g TEQ) | Percent Reduction |

| 1 | Backyard Barrel Burning | Air | ~536 | ~517 | ~4% |

| 2 | Medical Waste Incineration | Air | ~2,190 | ~195 | ~91% |

| 3 | Cement Kilns (burning hazardous waste) | Air | ~440 | ~100 | ~77% |

| 4 | Municipal Waste Combustors | Air | ~8,900 | ~85 | ~99% |

| 5 | Secondary Copper Smelting | Air | ~140 | ~36 | ~74% |

| Data adapted from the U.S. EPA Dioxin Inventory (2006 Final Report) epa.gov |

International and National Frameworks for Environmental Control (focus on scientific aspects of monitoring)

The control of dioxins is governed by a combination of international treaties and national regulations that mandate monitoring and emission reductions.

International Framework: The primary international agreement is the Stockholm Convention on Persistent Organic Pollutants (POPs) , a global treaty to protect human health and the environment from chemicals that are persistent, bioaccumulative, and toxic. pops.int Polychlorinated dibenzo-p-dioxins and dibenzofurans are listed in Annex C as unintentionally produced POPs. greenpolicyplatform.org The Convention requires parties to:

Develop national action plans to address the release of unintentional POPs.

Promote the use of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for new and existing sources to minimize emissions.

Participate in the Global Monitoring Plan to provide data on the presence and transport of these chemicals. pops.int

National Frameworks (United States): In the U.S., the EPA regulates dioxins under several environmental statutes, each with specific scientific and monitoring requirements:

Clean Air Act (CAA): Dioxins are listed as Hazardous Air Pollutants (HAPs). The EPA sets National Emission Standards for Hazardous Air Pollutants (NESHAPs) for major source categories, requiring them to use Maximum Achievable Control Technology (MACT) to limit emissions. olympianwatertesting.comregulations.gov This requires sources to conduct periodic stack testing and monitoring to demonstrate compliance.

Clean Water Act (CWA): The EPA establishes water quality criteria for dioxins to protect aquatic life and human health. olympianwatertesting.com Industrial facilities that discharge wastewater must obtain permits under the National Pollutant Discharge Elimination System (NPDES), which sets limits on the amount of dioxins they can release and requires regular monitoring of their effluent. clu-in.org

Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste. Certain waste streams known to contain dioxins are regulated, and treatment standards are set that must be met before the waste can be disposed of in a landfill. clu-in.orgregulations.gov

Safe Drinking Water Act (SDWA): The EPA has set a Maximum Contaminant Level (MCL) for 2,3,7,8-TCDD in drinking water, which requires public water systems to monitor for its presence. clu-in.org

These frameworks are specifically designed around the well-studied chlorinated dioxins and furans. This compound is not currently listed under the Stockholm Convention or targeted by these major U.S. environmental regulations, and therefore is not subject to the same stringent monitoring and control requirements.

Role of Toxic Equivalency Factors (TEFs) in Environmental Assessment

Dioxins in the environment exist as complex mixtures of different congeners, each with its own level of toxicity. nih.gov To assess the total risk posed by these mixtures, scientists and regulators use the Toxic Equivalency Factor (TEF) methodology. ornl.gov The TEF approach is a critical tool in risk assessment and regulatory standard-setting.

The TEF concept is based on the following principles:

It compares the toxicity of an individual dioxin-like compound to that of the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) , which is assigned a TEF of 1.0. ornl.gov

Less toxic congeners are assigned TEF values that are fractions of 1.0 (e.g., 0.1, 0.03, 0.0003). nih.gov

The TEF values are established through expert scientific judgment by international bodies like the World Health Organization (WHO), based on a comprehensive database of toxicological studies. nih.govoup.com The WHO periodically re-evaluates and updates these values as new scientific data becomes available, with major updates in 1998, 2005, and 2022. eurofins.dewho.int

To calculate the total toxicity of a mixture, the concentration of each individual congener is multiplied by its assigned TEF. The resulting products are then summed to yield a single value known as the Toxic Equivalency (TEQ) . ornl.govoup.com This TEQ value represents the equivalent concentration of 2,3,7,8-TCDD that would produce the same toxic effect, allowing regulators to assess complex mixtures against a single toxicity value. epa.gov

The TEF system has been developed for 17 specific 2,3,7,8-substituted PCDDs and PCDFs and 12 dioxin-like PCBs. eurofins.de Critically, there is no internationally recognized, consensus TEF for this compound . This signifies that its "dioxin-like" toxicity, which is mediated through the AhR pathway, has not been sufficiently quantified and agreed upon by international expert panels to be included in routine regulatory risk assessments using the TEQ approach.

Interactive Table: WHO Toxic Equivalency Factors (TEFs) for Human Health Risk Assessment

| Compound | WHO 2005 TEF nih.gov | WHO 2022 TEF who.int |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | ||

| 2,3,7,8-TCDD | 1 | 1 |

| 1,2,3,7,8-PeCDD | 1 | 1 |

| 1,2,3,4,7,8-HxCDD | 0.1 | 0.1 |

| 1,2,3,6,7,8-HxCDD | 0.1 | 0.1 |

| 1,2,3,7,8,9-HxCDD | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-HpCDD | 0.01 | 0.01 |

| OCDD | 0.0003 | 0.0003 |

| Polychlorinated Dibenzofurans (PCDFs) | ||

| 2,3,7,8-TCDF | 0.1 | 0.03 |

| 1,2,3,7,8-PeCDF | 0.03 | 0.03 |

| 2,3,4,7,8-PeCDF | 0.3 | 0.3 |

| 1,2,3,4,7,8-HxCDF | 0.1 | 0.1 |

| 1,2,3,6,7,8-HxCDF | 0.1 | 0.1 |

| 1,2,3,7,8,9-HxCDF | 0.1 | 0.1 |

| 2,3,4,6,7,8-HxCDF | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-HpCDF | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-HpCDF | 0.01 | 0.01 |

| OCDF | 0.0003 | 0.0003 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。